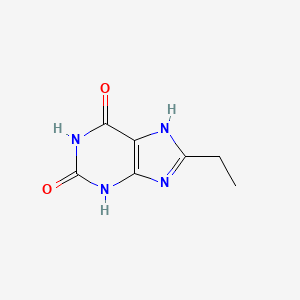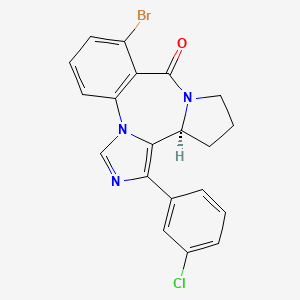![molecular formula C15H11Cl B14336438 1-Chloro-4-[(4-methylphenyl)ethynyl]benzene CAS No. 104729-85-3](/img/structure/B14336438.png)
1-Chloro-4-[(4-methylphenyl)ethynyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-[(4-methylphenyl)ethynyl]benzene is an organic compound with the molecular formula C15H11Cl It is a derivative of benzene, featuring a chlorine atom and an ethynyl group attached to the benzene ring
Preparation Methods
1-Chloro-4-[(4-methylphenyl)ethynyl]benzene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a terminal alkyne. The reaction typically requires a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Chloro-4-[(4-methylphenyl)ethynyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction Reactions: The ethynyl group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Common reagents and conditions for these reactions include palladium catalysts for hydrogenation, strong bases for substitution reactions, and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-4-[(4-methylphenyl)ethynyl]benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Biological Studies: Researchers use it to study the interactions between small molecules and biological macromolecules, which can provide insights into drug design and development.
Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[(4-methylphenyl)ethynyl]benzene depends on the specific application and reaction. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to form more complex molecules. The molecular targets and pathways involved vary depending on the reaction conditions and the desired products .
Comparison with Similar Compounds
1-Chloro-4-[(4-methylphenyl)ethynyl]benzene can be compared to other similar compounds, such as:
1-Chloro-4-ethynylbenzene: This compound lacks the methyl group on the ethynyl substituent, which can affect its reactivity and applications.
1-Bromo-4-[(4-methylphenyl)ethynyl]benzene:
4-[(4-Methylphenyl)ethynyl]benzene: This compound lacks the halogen substituent, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it valuable for various applications.
Properties
CAS No. |
104729-85-3 |
|---|---|
Molecular Formula |
C15H11Cl |
Molecular Weight |
226.70 g/mol |
IUPAC Name |
1-chloro-4-[2-(4-methylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C15H11Cl/c1-12-2-4-13(5-3-12)6-7-14-8-10-15(16)11-9-14/h2-5,8-11H,1H3 |
InChI Key |
WWPAZXAGAXRHBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-](/img/structure/B14336382.png)



![2,3-Diphenyl-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14336401.png)

![2,2'-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane)](/img/structure/B14336414.png)
![N-[(Dichloroacetyl)oxy]benzenecarboximidoyl chloride](/img/structure/B14336418.png)
![2-{[(6-Hydroxyhexyl)oxy]carbonyl}-2-methylcyclohexane-1-carboxylate](/img/structure/B14336424.png)

